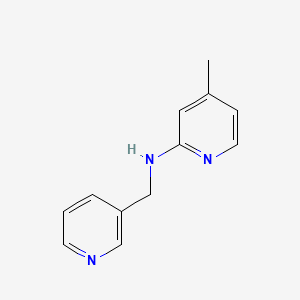

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine

Description

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is a secondary amine featuring two pyridine rings: a 4-methyl-substituted pyridin-2-yl group and a pyridin-3-ylmethyl moiety. This compound is commercially available (250 mg for €177.00) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines aromatic nitrogen heterocycles with a methyl substituent, influencing its electronic and steric properties.

Properties

IUPAC Name |

4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSNXQNQTXKAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine typically involves the condensation of 2-amino-4-methylpyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar condensation techniques. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Calculated from molecular formula C₁₃H₁₅N₃.

Key Observations:

- Substituent Electronic Effects : Electron-donating groups (e.g., methyl in the target compound) increase basicity and lipophilicity, whereas electron-withdrawing groups (e.g., nitro in analogues) reduce basicity and alter reactivity .

- Solubility : Methoxy-substituted derivatives (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) exhibit higher polarity, enhancing aqueous solubility compared to the methylated target compound .

- Biological Interactions : The indole-containing analogue () may exhibit neuroactive properties due to structural resemblance to serotonin, unlike the target compound’s simpler pyridine framework .

Key Observations:

- The target compound’s synthesis is likely optimized industrially, while research-scale analogues (e.g., indole derivatives) require multi-step sequences with lower yields .

- Reductive amination, a common method for secondary amines, may face steric challenges in bulkier analogues (e.g., indole-ethyl derivatives) .

Pharmacological and Industrial Relevance

- Drug Development : The target compound’s methyl groups may enhance blood-brain barrier penetration compared to polar analogues (e.g., methoxy derivatives) .

- Material Science : Pyridine-based amines are utilized in ligand design for metal coordination, where substituents like methoxy or chloro () fine-tune electronic properties for catalytic applications .

Biological Activity

The compound (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features two pyridine rings connected by a methylamine linker. This structural configuration is believed to contribute to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of novel pyridine derivatives that demonstrated potent anticancer activity against various human cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The derivatives were found to be more effective than established treatments like imatinib, exhibiting lower IC50 values, which indicate higher potency against cancer cells .

| Compound | Cell Line | IC50 Value (μM) | Comparison Drug |

|---|---|---|---|

| This compound | A549 | 0.058 | Imatinib |

| Novel Pyridine Derivative | MDA-MB-231 | 0.021 | - |

The mechanism by which these pyridine derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for tumor growth and survival .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that its derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .

Structure–Activity Relationship (SAR)

The biological activities of pyridine derivatives can often be correlated with their chemical structure. Modifications in functional groups significantly impact their potency and selectivity. For instance, the presence of hydroxyl (-OH) groups has been associated with enhanced antiproliferative activity against certain cancer cell lines .

Case Studies

- Anticancer Efficacy : In a study evaluating the anticancer efficacy of various pyridine derivatives, it was found that those with specific substitutions on the pyridine rings exhibited a marked increase in cytotoxicity against A549 cells, with IC50 values significantly lower than those of standard chemotherapeutics.

- Antimicrobial Testing : Another study focused on the antimicrobial properties of synthesized pyridine derivatives showed that some compounds displayed superior activity against resistant bacterial strains compared to commercial antibiotics, indicating their potential as new therapeutic agents .

Q & A

Q. What are the established synthetic routes for (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-(4-methyl-pyridin-2-yl)-amine derivatives are synthesized by reacting tert-butylamine with halogenated pyridines in tetrahydrofuran (THF) under inert conditions. Subsequent deprotection of the tert-butyl group yields the primary amine . Another method involves reacting pyridinylmethyl halides with 4-methylpyridin-2-amine in the presence of cesium carbonate and copper catalysts, followed by purification via chromatography .

Q. How is this compound characterized structurally?

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the presence of pyridinyl and methyl groups. For example, pyridin-3-yl protons typically appear as doublets between δ 8.5–9.0 ppm, while methyl groups resonate near δ 2.3–2.5 ppm .

- X-ray Crystallography: Single-crystal diffraction (Mo Kα radiation, λ = 0.71069 Å) resolves bond lengths and angles. For instance, Ru–N bond distances in related complexes are ~2.07–2.18 Å, with interplanar angles of 87.3° between pyridine rings .

Q. What are common reactivity patterns of this compound?

- Oxidation: The amine group can form N-oxides under mild oxidizing conditions (e.g., HO/acetic acid).

- Coordination Chemistry: Acts as a bidentate ligand, binding via pyridinyl nitrogen and methylamine groups to transition metals like Ru or Cr, forming octahedral complexes .

- Substitution: The methyl group on the pyridine ring undergoes electrophilic substitution (e.g., nitration or halogenation) under acidic conditions .

Advanced Questions

Q. How is SHELX software applied in refining the crystal structure of metal complexes involving this ligand?

SHELXL refines structural parameters using high-resolution X-ray data. Key steps include:

- Data Scaling: Correcting absorption and Lorentz-polarization effects.

- Model Refinement: Adjusting atomic coordinates, displacement parameters, and occupancy factors. For example, Cr–N bond lengths in bis-ligand complexes are refined to ±0.01 Å precision .

- Validation: R-factor convergence (e.g., R < 0.05) and analysis of residual electron density maps to exclude solvent molecules .

Q. How does the ligand geometry influence metal coordination in catalysis?

The ligand’s bidentate nature enforces cis coordination, creating steric hindrance that stabilizes low-spin metal centers. For example, in Ru complexes, the angle between pyridine planes (e.g., 87.3°) affects catalytic activity in hydrogenation reactions. Smaller N–M–N angles (~63°) enhance electron donation to the metal, improving turnover rates .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

- Data Collection: Ensure high-resolution datasets (θ > 25°) to minimize measurement errors.

- Rietveld Analysis: Compare experimental and calculated powder patterns to identify impurities.

- DFT Calculations: Validate bond lengths and angles using computational models (e.g., B3LYP/6-31G*) .

Q. What computational methods predict the ligand’s electronic properties?

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity. For pyridinylmethyl amines, HOMO energies typically range from -5.2 to -5.8 eV, indicating moderate reducing power .

- Molecular Dynamics (MD): Simulates ligand flexibility in solvent environments to predict binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.